molecular formula C13H15N3S B12269798 3,4-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine

3,4-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine

Cat. No.: B12269798
M. Wt: 245.35 g/mol
InChI Key: HGDIFDNNCWMBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine is a heterocyclic compound that features a pyridazine ring fused with a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully reduced pyridazine derivatives .

Scientific Research Applications

3,4-Dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and thieno[3,2-c]pyridine rings.

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

5-(5,6-dimethylpyridazin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C13H15N3S/c1-9-7-13(15-14-10(9)2)16-5-3-12-11(8-16)4-6-17-12/h4,6-7H,3,5,8H2,1-2H3

InChI Key

HGDIFDNNCWMBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)N2CCC3=C(C2)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.